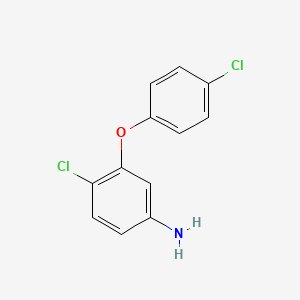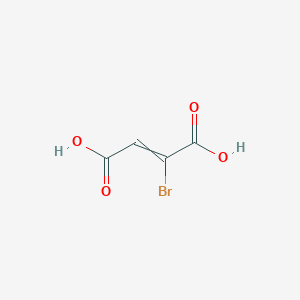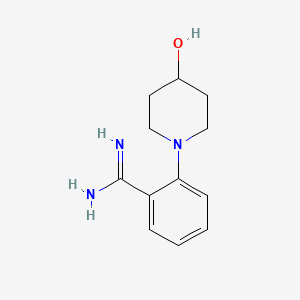![molecular formula C8H10O3 B12442446 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxyl group and an oxaspiro ring system, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one typically involves multiple steps, including the formation of the spirocyclic ring system and the introduction of the hydroxyl group. Common synthetic routes may involve cyclization reactions, oxidation processes, and the use of specific catalysts to achieve the desired structure. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and its role in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one can be compared with other similar compounds, such as:
7-Fluoro-8-hydroxy-2-oxaspiro[3.5]non-7-en-6-one: This compound has a similar spirocyclic structure but includes a fluorine atom, which can alter its chemical properties and reactivity.
8-Hydroxy-2-oxaspiro[3.5]nonane: This compound lacks the double bond present in this compound, which can affect its stability and reactivity.
The uniqueness of 8-Hydroxy-2-oxaspiro[3
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
8-hydroxy-2-oxaspiro[3.5]non-7-en-6-one |
InChI |
InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1,9H,2-5H2 |
InChI-Schlüssel |
ZOTCNNGOTGBSRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=O)CC12COC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)




![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)





![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
